2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(T-butoxide)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

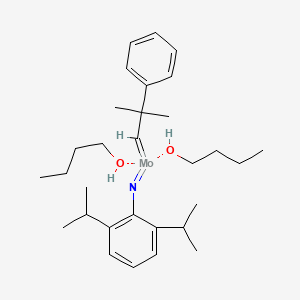

The molecular structure of this compound consists of 30 carbon atoms, 49 hydrogen atoms, one molybdenum atom, one nitrogen atom, and two oxygen atoms . The molecular weight is 549.64 .Chemical Reactions Analysis

This compound is known to be a catalyst for various chemical reactions . For instance, it is used in the synthesis of blue-light-emitting electroluminescent diphenylanthracene polymers from norbornene monomers by Ring-Opening Metathesis Polymerization (ROMP) . It is also used in the transformation of ROMP into controlled atom transfer radical polymerization for the preparation of block copolymers .Physical And Chemical Properties Analysis

This compound is a powder with a yellow to orange color . It has a density of 1 g/cm^3 . It is sensitive to air and moisture, and it should be stored in a cold environment .Aplicaciones Científicas De Investigación

Synthesis of Electroluminescent Polymers

This catalyst is used in the synthesis of blue-light-emitting electroluminescent diphenylanthracene polymers from norbornene monomers through ring-opening metathesis polymerization (ROMP). This application is crucial for the development of new materials for OLED displays .

Block Copolymer Preparation

It serves as a catalyst for transforming ROMP into controlled atom transfer radical polymerization, facilitating the preparation of block copolymers. This is significant for creating materials with phase-separated domains, which have applications in nanotechnology and materials science .

Ring-Opened Poly(Norbornene) Derivatives

The compound catalyzes the synthesis of various ring-opened poly(norbornene) derivatives via ROMP. These derivatives are important for creating new materials with tailored mechanical and chemical properties .

Stereoselective Cyclopolymerization

It acts as a catalyst for the stereoselective cyclopolymerization of 1,6-heptadiynes, which is essential for producing polymers with specific stereochemistry, impacting their physical properties .

Amphiphilic Multiblock Copolymers

The catalyst is used for synthesizing various amphiphilic multiblock copolymers containing acetal-protected sugars by coupling an end-functionalized ROMP copolymer with poly(ethylene glycol). These copolymers have potential applications in drug delivery systems .

Synthesis of Diblock Copolymers

It facilitates a two-step method for the synthesis of ROMP/AP polycyclopentene/polystyrene and polynorbornene/polystyrene diblock copolymers. Diblock copolymers have diverse applications, including in the creation of self-assembling materials .

Polymerization of Homoisobutylene and Homo-α-Methylstyrene

The catalyst is also used for the polymerization of homoisobutylene and homo-α-methylstyrene via ROMP, leading to the production of polymers with unique properties suitable for specialty applications .

Regioselective Cyclopolymerization

Lastly, it catalyzes the regioselective cyclopolymerization of 1,7-octadiynes, which is important for creating polymers with precise structural regularity, affecting their macroscopic properties .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 2,6-Diisopropylphenylimido Neophylidenemolybdenum(VI) Bis(T-butoxide) is the olefinic bonds in organic compounds . This compound acts as a catalyst in various chemical reactions, particularly in the ring-opening metathesis polymerizations (ROMP) .

Mode of Action

The compound interacts with its targets (olefinic bonds) through a process known as metathesis . In this process, the catalyst facilitates the breaking and reforming of double bonds in the reactant molecules . The result is a redistribution of substituents from the reactants to the product .

Biochemical Pathways

While the compound is primarily used in synthetic chemistry, its action can be related to the polymerization pathways . It catalyzes the formation of polymers from norbornene monomers and other similar compounds . The downstream effects include the synthesis of various types of polymers, including block copolymers, linear polymers, and others .

Pharmacokinetics

It’s important to note that the compound issensitive to air and moisture , and should be stored in cold conditions .

Result of Action

The action of 2,6-Diisopropylphenylimido Neophylidenemolybdenum(VI) Bis(T-butoxide) results in the formation of new organic compounds . These can include various types of polymers, depending on the reactants used . The compound has been used to synthesize blue-light-emitting electroluminescent diphenylanthracene polymers, among others .

Action Environment

The efficacy and stability of 2,6-Diisopropylphenylimido Neophylidenemolybdenum(VI) Bis(T-butoxide) are influenced by environmental factors such as temperature, humidity, and exposure to air . The compound is sensitive to air and moisture, which can affect its catalytic activity . Therefore, it is typically handled and stored under controlled conditions to maintain its stability and effectiveness .

Propiedades

IUPAC Name |

butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.C10H12.2C4H10O.Mo/c1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;2*1-2-3-4-5;/h5-9H,1-4H3;1,4-8H,2-3H3;2*5H,2-4H2,1H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDRLLLDKSCPJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCO.CCCCO.CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H49MoNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.